molecular formula C6H6N2O4 B12876959 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid CAS No. 149621-69-2

1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid

Katalognummer: B12876959
CAS-Nummer: 149621-69-2
Molekulargewicht: 170.12 g/mol
InChI-Schlüssel: MDUKIXLHKXTGDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid typically involves the nitration of 1-methyl-1H-pyrrole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Esterification: Methanol, sulfuric acid (H2SO4).

Major Products:

    Reduction: 1-Methyl-5-amino-1H-pyrrole-3-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives.

    Esterification: Methyl 1-methyl-5-nitro-1H-pyrrole-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring, which imparts specific chemical reactivity and potential biological activities not observed in similar compounds.

Eigenschaften

149621-69-2

Molekularformel

C6H6N2O4

Molekulargewicht

170.12 g/mol

IUPAC-Name

1-methyl-5-nitropyrrole-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-7-3-4(6(9)10)2-5(7)8(11)12/h2-3H,1H3,(H,9,10)

InChI-Schlüssel

MDUKIXLHKXTGDY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=C1[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.